molecular formula C14H22N2O2 B5590459 1-(3,4-dimethoxybenzyl)-4-methylpiperazine

1-(3,4-dimethoxybenzyl)-4-methylpiperazine

Cat. No.: B5590459
M. Wt: 250.34 g/mol
InChI Key: GUAKUQMPNSSVAV-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.168127949 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Dimethoxybenzyl-N-methylpiperazines

A study by Abdel-Hay, Deruiter, and Clark (2013) focused on the gas chromatography and mass spectrometry (GC/MS) analysis of dimethoxybenzyl-N-methylpiperazines, a class of substances with potential as designer drugs. This research provides crucial insights into the fragmentation patterns and chemical properties of these compounds, contributing to our understanding of their potential applications in scientific research (Abdel-Hay, Deruiter, & Clark, 2013).

Protecting Group in Organic Synthesis

Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl moiety as a novel N-protecting group in the synthesis of thiazetidine derivatives. This application highlights its potential in facilitating complex organic synthesis processes (Grunder-Klotz & Ehrhardt, 1991).

Biological Evaluation of Antioxidant Piperazines

Saadeh et al. (2017) described the synthesis and evaluation of antioxidant capacities of various arylpiperazines. This research provides a foundation for understanding the potential therapeutic uses of these compounds in medical science, especially concerning their antioxidant properties (Saadeh et al., 2017).

GC-MS Studies on Dimethoxybenzoyl-N-methylpiperazines

Another study by Abdel-Hay, Terrell, Deruiter, and Clark (2014) focused on the synthesis and evaluation of dimethoxybenzoyl-N-methylpiperazines using GC-MS and FTIR studies. These analyses are crucial for understanding the structural and chemical properties of these compounds, which can be applied in various research and industrial settings (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Novel Synthesis Processes

Su Wei-ke (2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. This research contributes to the development of new synthetic pathways, potentially expanding the applications of these compounds in pharmaceuticals and chemical industries (Su Wei-ke, 2008).

Synthesis and Characterization of Complexes

Amudha, Thirumavalavan, and Kandaswamy (1999) worked on synthesizing and characterizing phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. This research could have implications for the development of new materials and catalysts in chemical processes (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-6-8-16(9-7-15)11-12-4-5-13(17-2)14(10-12)18-3/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAKUQMPNSSVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.